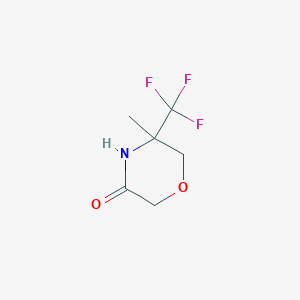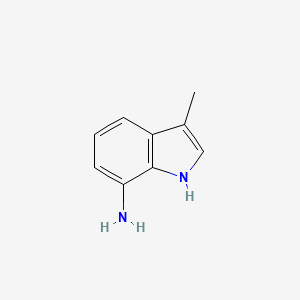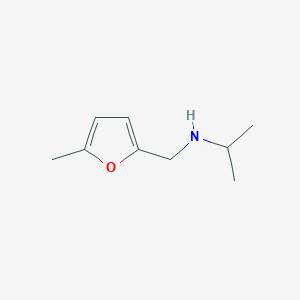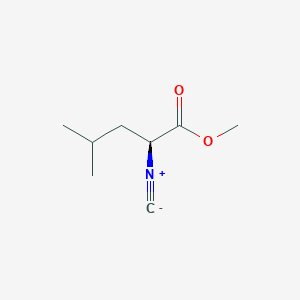
5-Methyl-5-(trifluoromethyl)morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-5-(trifluoromethyl)morpholin-3-one is a chemical compound with the CAS Number: 1859451-58-3 . It has a molecular weight of 183.13 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 5-methyl-5-(trifluoromethyl)morpholin-3-one . The InChI code for this compound is 1S/C6H8F3NO2/c1-5(6(7,8)9)3-12-2-4(11)10-5/h2-3H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
5-Methyl-5-(trifluoromethyl)morpholin-3-one is a powder that is stored at room temperature . It has a molecular weight of 183.13 .科学的研究の応用
Neurokinin-1 Receptor Antagonism
Research has demonstrated the efficacy of compounds related to 5-Methyl-5-(trifluoromethyl)morpholin-3-one in acting as neurokinin-1 (NK-1) receptor antagonists. For instance, Harrison et al. (2001) developed an orally active, water-soluble NK-1 receptor antagonist that has shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001). Additionally, structural modifications to morpholine acetal human NK-1 receptor antagonists have led to the discovery of potent, long-acting antagonists, which could be advantageous in treating chronic disorders related to the actions of Substance P (Hale et al., 1998).
Chemical Synthesis and Mechanism Analysis
The morpholino group is a key component in click-chemistry approaches, as demonstrated by Contini and Erba (2012), who used cycloaddition reactions of morpholino enamines for the synthesis of uncommon azacycloalkene monosulfonyl diamines (Contini & Erba, 2012). This work not only highlights the utility of morpholine derivatives in novel synthetic pathways but also provides a computational model to understand the reaction mechanism.
Antimicrobial Applications
Compounds synthesized from 5-Methyl-5-(trifluoromethyl)morpholin-3-one derivatives have been tested for antimicrobial activities. Bektaş et al. (2007) developed 1,2,4-triazole derivatives that exhibited good or moderate activities against test microorganisms, showcasing the potential of morpholine derivatives in creating effective antimicrobial agents (Bektaş et al., 2007).
DNA Binding and Biological Activity
Morpholine derivatives have been studied for their DNA binding properties and potential biological activities. Brodie et al. (2004) synthesized platinum(II) complexes incorporating methylated derivatives of 1,10-phenanthroline and morpholine, investigating their structure-biological activity relationship and their binding to DNA (Brodie et al., 2004). This research opens avenues for the development of new cancer therapies leveraging the unique properties of morpholine derivatives.
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet for this compound provides more detailed information .
特性
IUPAC Name |
5-methyl-5-(trifluoromethyl)morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c1-5(6(7,8)9)3-12-2-4(11)10-5/h2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZLZYPFQHMUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(=O)N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2770290.png)


![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2770296.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2770299.png)
![3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide](/img/structure/B2770300.png)
![Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct](/img/structure/B2770301.png)
![1-[4-(Methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one](/img/structure/B2770303.png)




![2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2770308.png)